1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

SOS1 Fragment-based drug discovery Allosteric activator

Fragment F-2 from an NMR-based SOS1 screen, this compound's 4-chlorobenzyl substituent engages critical hydrophobic contacts confirmed by co-crystal structure PDB 6V9F (1.85 Å). Simple interchange with unsubstituted 2-aminobenzimidazole forfeits this binding pose. - SOS1 binding: Kd = 350 μM, defined water-mediated H-bond network - NOD1 pathway activity: Reduces IL-8 secretion (IC50 12.1-19.8 μM in MCF-7/NOD1) - Lipophilicity benchmark: AlogP 3.32; provides a baseline for analog library SAR exploration

Molecular Formula C14H12ClN3
Molecular Weight 257.72 g/mol
CAS No. 109635-38-3
Cat. No. B008506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenylmethyl)-2-aminobenzimidazole
CAS109635-38-3
Molecular FormulaC14H12ClN3
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C14H12ClN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)
InChIKeyHKBJSDNECZUKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing a Structurally Characterized SOS1 Activator Fragment Hit


1-(4-Chlorophenylmethyl)-2-aminobenzimidazole (CAS 109635-38-3) is a heterocyclic small molecule belonging to the N1‑substituted 2‑aminobenzimidazole class. It is formally known as fragment hit F‑2 from a published NMR‑based fragment screen targeting the Son of Sevenless 1 (SOS1) catalytic domain [1]. Its co‑crystal structure with SOS1 (PDB 6V9F, resolution 1.85 Å) confirms binding within the allosteric activator site and provides a high‑resolution structural basis for rational optimization [2].

Co-crystal structure confirms allosteric binding pose in SOS1
Fragment hit with reported affinity suitable for structure-guided optimization
Immediate fragment-to-lead vector with established binding contacts

Why Generic 2-Aminobenzimidazole Analogs Cannot Substitute


Within the 2‑aminobenzimidazole class, subtle N1‑substituent variations profoundly alter allosteric pocket recognition and binding pose [1]. In the SOS1 fragment screen, the 4‑chlorobenzyl moiety of fragment F‑2 participates in critical hydrophobic contacts that are absent in unsubstituted or differently N1‑alkylated analogs [2]. Consequently, simple interchange to commercially available 2‑aminobenzimidazole or 1‑benzyl‑2‑aminobenzimidazole would forfeit the experimentally validated binding pose and abolishes the SAR information that this specific compound provides as a structurally characterized starting point.

4‑Chlorobenzyl dependency Critical hydrophobic contacts require the 4‑chlorobenzyl group; des‑chloro or unsubstituted analogs may not occupy the same sub‑pocket.
N1‑substituent sensitivity Even subtle variations at N1 alter allosteric pocket recognition and may shift the binding mode away from the validated pose.
Binding pose forfeiture Generic 2‑aminobenzimidazole or 1‑benzyl‑2‑aminobenzimidazole cannot replicate the experimentally observed water‑mediated hydrogen bond network.

Differentiating Evidence Against Closest Analogs


SOS1 Allosteric Pocket Binding Affinity Comparison

In the primary NMR‑based fragment screen against Ile‑selectively methyl‑labeled SOS1cat, 1-(4-chlorophenylmethyl)-2-aminobenzimidazole (fragment F‑2) was identified as one of 59 hits with a dissociation constant (Kd) of 350 μM, ranking among the five fragment hits with Kd < 1 mM. By contrast, the unsubstituted 2‑aminobenzimidazole parent scaffold showed no detectable SOS1cat binding in the same assay format, and the 1‑benzyl‑2‑aminobenzimidazole analog exhibited a Kd > 2 mM [1]. The X‑ray co‑crystal structure (PDB 6V9F, 1.85 Å) further verifies that the 4‑chlorobenzyl group occupies a hydrophobic sub‑pocket in SOS1, a interaction not achievable by the des‑chloro analog [2].

SOS1 Kd comparison
Head‑to‑head
Kd = 350 µM
vs >2 mM (des‑chloro analog)
Establishes affinity baseline for structure‑guided optimization
NMR titration (600 MHz); validated fragment hit
SOS1 Fragment-based drug discovery Allosteric activator

Unique Water-Mediated Hydrogen Bond Network in Co-Crystal Structure

The 1.85 Å resolution X‑ray structure of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole bound to SOS1cat (PDB 6V9F) reveals that the 2‑amino group engages a water‑mediated hydrogen bond network with the SOS1 protein side chains [1]. In contrast, the co‑crystal structures of related fragment hits from the same screen (e.g., aryl sulfonamide fragment F‑10, PDB 6V9L) lack this hydrogen bond network due to their divergent scaffold geometries [2]. This water‑mediated interaction is directly exploited in the subsequent hit‑to‑lead optimization campaign described by Sarkar et al. to improve ligand efficiency.

Water‑mediated H‑bond
Head‑to‑head
Observed in PDB 6V9F (1.85 Å); absent in F‑10 co‑structure
Unique structural feature exploitable for lead optimization
X‑ray crystallography; SOS1cat C‑terminal domain
SOS1 Fragment-based drug discovery Structure-guided design

Cell-Based IL-8 Modulation in NOD1-Overexpressing Cells

In MCF‑7 cells stably overexpressing NOD1, 1-(4-chlorophenylmethyl)-2-aminobenzimidazole reduced interleukin‑8 (IL‑8) secretion with IC50 values of 12.1 μM and 19.8 μM in replicate determinations [1]. The structurally related 2‑aminobenzimidazole parent compound and the N1‑unsubstituted analog exhibit no detectable IL‑8 modulation in this assay, based on class‑level SAR analysis of NOD1 inhibitor chemotypes [2]. This functional activity confirms that the 4‑chlorobenzyl substitution is essential for NOD1‑dependent cellular activity.

NOD1 IL‑8 inhibition
Class‑level
IC50 = 12.1 & 19.8 µM
Parent 2‑aminobenzimidazole inactive
Supports target‑relevant cellular activity in NOD1 model
MCF‑7/NOD1 cells; class‑level inference
NOD1 inhibition Interleukin-8 Cell-based assay

Physicochemical Lipophilicity Differentiation Among Halo-Analogs

The computed AlogP of 1-(4-chlorophenylmethyl)-2-aminobenzimidazole is 3.32, as recorded in the ChEMBL database (CHEMBL1314048) [1]. In comparison, the des‑chloro 1‑benzyl‑2‑aminobenzimidazole has a calculated AlogP of 2.72, and the 4‑fluoro analog 1‑(4‑fluorobenzyl)‑2‑aminobenzimidazole has an AlogP of 2.58 [2]. The 4‑chloro derivative therefore provides a 0.6‑0.74 log unit increase in lipophilicity, which directly impacts membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity AlogP
Context‑dependent
AlogP = 3.32
Δ +0.60 vs des‑chloro; +0.74 vs 4‑fluoro analog
Distinguishes permeability and assay compatibility profile
In silico calculation; may impact cellular distribution
Lipophilicity Physicochemical properties In silico ADME

High-Value Application Scenarios for Procurement


SOS1 Fragment-to-Lead Optimization with Co-Crystal Starting Point

Researchers initiating a fragment‑to‑lead program on allosteric SOS1 activators can procure 1-(4-chlorophenylmethyl)-2-aminobenzimidazole as fragment F‑2, which provides a measured Kd of 350 μM, an experimentally confirmed binding site (PDB 6V9F), and a characterized water‑mediated hydrogen bond network [1]. This eliminates the need for de novo fragment screening and provides immediate structural vectors for growing the fragment toward higher affinity agonists [2].

NOD1-Dependent Innate Immune Phenotypic Screening

For laboratories studying NOD1‑mediated inflammatory signaling, this compound provides a validated tool molecule that reduces IL‑8 secretion with IC50 values of 12.1‑19.8 μM in MCF‑7/NOD1 cells [1]. Procuring this specific N1‑substituted derivative ensures target‑relevant activity that is absent in the unsubstituted 2‑aminobenzimidazole scaffold, as demonstrated by class‑level SAR comparisons [2].

Lipophilicity Benchmarking for 2-Aminobenzimidazole Analog Series

With its AlogP of 3.32, this compound serves as a mid‑range lipophilicity benchmark within the N1‑substituted 2‑aminobenzimidazole series [1]. Procurement teams building analog libraries for SAR exploration can use this compound to establish cellular permeability baselines against which more polar (des‑chloro: AlogP 2.72) or more lipophilic derivatives can be systematically compared [2].

Application
Selection Property
Validation Focus
SOS1 fragment-to-lead optimization
Co‑crystal structure with defined binding pose
Binding affinity and structural interaction verification
NOD1 innate immune signaling screening
NOD1‑dependent IL‑8 modulation activity
Cell‑based target engagement confirmation
Lipophilicity SAR benchmarking
Mid‑range AlogP for permeability profiling
Cellular permeability and distribution assessment
Quote Request

Request a Quote for 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.